1-(3-Nitrophenyl)piperazine
Overview
Description
1-(3-Nitrophenyl)piperazine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various nitrophenyl piperazine derivatives, which are structurally related and often used as pharmaceutical intermediates or ligands in coordination chemistry. These compounds are synthesized through various methods, including alkylation, acidulation, reduction of nitro groups, and other reactions . The papers also describe the synthesis of complex molecules that incorporate the piperazine moiety with nitrophenyl groups, indicating the versatility and importance of this chemical scaffold in synthetic chemistry .
Synthesis Analysis
The synthesis of nitrophenyl piperazine derivatives is well-documented in the provided papers. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from dichloronitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, with yields ranging from 48.2% to 53.3% . Another derivative, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized using a cost-effective amination process . These studies provide insights into the factors that influence the synthesis process and the optimization of reaction conditions to improve yields.
Molecular Structure Analysis
The molecular structures of nitrophenyl piperazine derivatives are confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) . Additionally, X-ray crystallography is used to determine the crystal structure of a related compound, revealing a monoclinic space group with specific lattice parameters and highlighting the presence of intermolecular interactions that stabilize the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of nitrophenyl piperazine derivatives is explored through their use as ligands in the formation of dinuclear complexes with metals such as rhodium(III) and iridium(III) . These complexes exhibit a pseudo-octahedral configuration and are characterized by their spectroscopic properties. The bridging ligand in these complexes, 1,4-bis(4-nitrosophenyl)piperazine, coordinates to the metal centers through its nitroso groups and displays different conformations depending on the solvent used for crystallization .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl piperazine derivatives are characterized by their spectroscopic data, which provide information on their functional groups and molecular structure . The thermal stability of these compounds is also studied using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), which are important for understanding their behavior under various temperature conditions . The crystallographic studies further elucidate the packing and intermolecular interactions within the crystal lattice, which are crucial for the stability and properties of the material .
Scientific Research Applications
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Synthesis of Piperazine Derivatives
- Field : Organic Chemistry
- Application Summary : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application : The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : Numerous methods have been reported for the synthesis of substituted piperazines .
-
Piperazine-Containing Drugs
- Field : Medicinal Chemistry
- Application Summary : The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- Methods of Application : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
- Results or Outcomes : Piperazine is among the most frequently used heterocycles in biologically active compounds .
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Anti-Tubercular Agents
- Field : Pharmacology
- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods of Application : Specific synthetic methods were used to create these derivatives .
- Results or Outcomes : The results of the anti-tubercular activity evaluation are not specified .
-
Synthesis of Piperazine Derivatives
- Field : Organic Chemistry
- Application Summary : The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .
- Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : Numerous methods have been reported for the synthesis of substituted piperazines .
-
Anti-Tubercular Agents
- Field : Pharmacology
- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods of Application : Specific synthetic methods were used to create these derivatives .
- Results or Outcomes : The results of the anti-tubercular activity evaluation are not specified .
- Synthesis of Piperazine Derivatives
- Field : Organic Chemistry
- Application Summary : The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .
- Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .
- Results or Outcomes : Numerous methods have been reported for the synthesis of substituted piperazines .
Safety And Hazards
1-(3-Nitrophenyl)piperazine is associated with certain hazards. It has a signal word of “Danger” and hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
1-(3-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZRIYUOZPKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375060 | |
Record name | 1-(3-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)piperazine | |
CAS RN |
54054-85-2 | |
Record name | 1-(3-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Nitrophenyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TMR9UCV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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